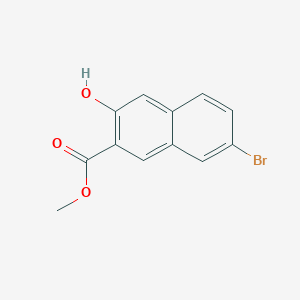

Methyl 7-bromo-3-hydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEVJUKTZWCTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 7-bromo-3-hydroxy-2-naphthoate: A Technical Guide on Synthesis, Properties, and Neuropharmacological Applications

Executive Summary

Methyl 7-bromo-3-hydroxy-2-naphthoate is a highly versatile aromatic building block widely utilized in chemical biology and drug discovery. Characterized by its rigid naphthoic acid core, this compound serves as a critical intermediate in the synthesis of unnatural amino acids (UAAs) for protein labeling and the development of allosteric modulators targeting the N-methyl-D-aspartate (NMDA) receptor [1][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility in neuropharmacology, and a self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic synthesis and biological assays. The presence of the bromine atom at the 7-position introduces a heavy halogen that significantly alters the molecule's lipophilicity and serves as a prime handle for palladium-catalyzed cross-coupling reactions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10155-36-9 |

| Molecular Formula | C12H9BrO3 |

| Molecular Weight | 281.10 g/mol |

| SMILES | O=C(OC)C1=C(O)C=C2C=CC(Br)=CC2=C1 |

| Appearance | Yellow to off-white solid |

| Solubility | Soluble in Methanol, DMSO, DMF; Insoluble in Water |

Data synthesized from authoritative chemical databases [1][2].

Mechanistic Role in Drug Development & Chemical Biology

The strategic selection of this compound in drug design is driven by its unique structural topology.

Causality in Structure-Activity Relationships (SAR): In the context of neuropharmacology, derivatives of 2-naphthoic acid have been identified as potent positive and negative allosteric modulators of NMDA receptors (specifically GluN2A-D subunits) [3]. The causality behind using this specific scaffold lies in three distinct structural features:

-

The Naphthoic Core: Provides a rigid, planar, and lipophilic surface area that optimally occupies the hydrophobic pocket of the NMDA receptor's amino-terminal domain (ATD).

-

The 3-Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor. SAR studies demonstrate that the 3-OH group is vital for anchoring the molecule to specific polar residues within the allosteric binding site, significantly increasing inhibitory or potentiating activity depending on the target subunit [3].

-

The 7-Bromo Substituent: While contributing to the overall halogen-bonding and lipophilicity, its primary role in early-stage development is as a synthetic handle. It allows researchers to rapidly generate libraries of structural analogs via Suzuki-Miyaura or Sonogashira couplings to probe the spatial limits of the receptor's binding pocket.

Furthermore, in chemical biology, this compound is utilized to synthesize unnatural amino acids that can be genetically encoded into proteins (like sfGFP) for structural stabilization and fluorescent labeling [4].

Postulated allosteric modulation pathway of NMDA receptors by 2-naphthoic acid derivatives.

Synthesis & Experimental Protocols: A Self-Validating System

The synthesis of this compound is typically achieved via the Fischer esterification of commercially available 7-bromo-3-hydroxy-2-naphthoic acid[4].

Causality of Experimental Choices: Fischer esterification is selected over coupling reagents (like EDC/HOBt) due to its scalability, atom economy, and cost-effectiveness. The addition of concentrated sulfuric acid (H₂SO₄) serves a dual catalytic purpose: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent. Because the reaction is an equilibrium process, utilizing methanol as both the solvent and the nucleophile in vast excess drives the reaction forward according to Le Chatelier's principle.

Step-by-Step Methodology:

-

Reagent Preparation: Suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq, e.g., 3.74 mmol) in anhydrous methanol (50 mL).

-

Catalysis: Slowly add concentrated H₂SO₄ (0.40 mL) dropwise to the stirring suspension at 0°C to prevent uncontrolled exothermic splashing.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C. Stir continuously for 12–16 hours. In-process control: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1); the product spot will run higher (higher

) than the highly polar carboxylic acid precursor. -

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and remove unreacted starting material) and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product as a yellow solid (typical yield: >95%) [4].

Analytical Validation (Self-Validating QC): A protocol is only as reliable as its validation metrics. To confirm successful esterification without side-reactions (such as sulfonation of the naphthoic ring), the following self-validating checks must be performed:

-

¹H-NMR (300 MHz, DMSO-d6): The definitive proof of success is the appearance of a sharp, three-proton singlet at approximately

3.90–4.00 ppm, corresponding to the newly formed methyl ester group. The disappearance of the broad carboxylic acid OH peak (typically >12 ppm) confirms complete conversion. The phenolic OH at the 3-position will remain visible (often around -

LC-MS: Electrospray ionization (ESI) should reveal a molecular ion peak

at m/z 281.0 and 283.0 in a 1:1 ratio, which is the classic isotopic signature validating the retention of the bromine atom.

Step-by-step synthesis and self-validating analytical workflow for the methyl esterification.

References

-

Title: Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid Source: European Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

-

Title: Genetically encoding unnatural amino acids: Novel tools for protein labelling and chemical stabilisation of low-affinity protein Source: Technical University of Munich (mediaTUM) URL: [Link]

Difference between 7-bromo-3-hydroxy-2-naphthoic acid and its methyl ester

An In-depth Technical Guide to the Core Differences Between 7-bromo-3-hydroxy-2-naphthoic acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, substituted naphthoic acids serve as privileged scaffolds. Their rigid, aromatic core provides a robust framework for the construction of complex molecular architectures. Among these, 7-bromo-3-hydroxy-2-naphthoic acid and its corresponding methyl ester, methyl 7-bromo-3-hydroxy-2-naphthoate, are pivotal intermediates. While separated by a simple esterification reaction, the functional and reactive distinctions between the free carboxylic acid and its methyl ester are profound, dictating their unique roles in synthetic strategies.

This technical guide offers a comprehensive analysis of these two compounds, moving beyond a simple recitation of properties to explore the causality behind their differential reactivity and applications. As a senior application scientist, the aim is to provide field-proven insights that are both technically accurate and practically relevant for professionals in drug development and chemical research.

Chemical Structures:

| 7-bromo-3-hydroxy-2-naphthoic acid | This compound |

| Figure 1. | Figure 2. |

Part 1: A Comparative Analysis of Physicochemical Properties

The conversion of the carboxylic acid to its methyl ester induces significant changes in the molecule's physical properties. These differences, summarized below, are critical for handling, characterization, and application in various chemical reactions and formulations.

| Property | 7-bromo-3-hydroxy-2-naphthoic acid | This compound |

| Molecular Formula | C₁₁H₇BrO₃[1][2][3][4] | C₁₂H₉BrO₃[5] |

| Molecular Weight | 267.08 g/mol [1][2][4] | 281.11 g/mol [5] |

| CAS Number | 1779-11-9[1][2][3][4] | 10155-36-9[5] |

| Appearance | White to yellow powder/crystal[2] | Data not widely available, likely a solid. |

| Melting Point | 262 °C[1] | Data not widely available, expected to be lower than the acid. |

| Acidity (pKa) | The parent 3-hydroxy-2-naphthoic acid has a pKa of 2.79.[1] The bromo-substituent has a minor acidifying effect. | Not applicable (lacks the acidic carboxylic proton). |

| Solubility | Soluble in polar organic solvents like DMF, DMSO; deprotonates in aqueous base to form a soluble salt. | Generally more soluble in less polar organic solvents (e.g., ethyl acetate, dichloromethane) compared to the acid. |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (from -COOH and -OH) and acceptor. | Acts as a hydrogen bond donor (from -OH) and acceptor. |

The most critical distinction lies in the acidity. The carboxylic acid is a moderately strong organic acid, a property that is completely removed upon conversion to the methyl ester.[1] This has significant implications for its reactivity, dictating that the acid can act as a proton source and readily engage in acid-base chemistry. The change in polarity and hydrogen bonding capability also directly influences solubility, with the ester generally showing improved solubility in a wider range of common organic solvents.

Part 2: Synthesis and Interconversion: The Esterification Pathway

The primary synthetic route connecting these two molecules is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 equivalent) in an excess of methanol. The methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction) to the suspension.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator.[6] c. Dissolve the resulting residue in ethyl acetate. d. Transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), water, and finally, brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[6]

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality in Experimental Design:

-

Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the reaction equilibrium to favor the formation of the ester product.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the sulfuric acid catalyst and any remaining acidic starting material, preventing potential hydrolysis of the ester product during storage.

Experimental Workflow Diagram

Caption: General workflow for the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid.

Part 3: The Core of the Matter: Differential Reactivity

The primary functional difference—the acidic proton of the carboxyl group versus the ester's methyl group—governs the distinct reactive pathways available to each molecule.

Reactivity of 7-bromo-3-hydroxy-2-naphthoic acid

The presence of the carboxylic acid group makes this molecule a versatile synthetic precursor.

-

Acidity and Salt Formation: It readily reacts with bases to form carboxylate salts, which can alter its solubility and handling properties.

-

Amide Bond Formation: This is one of its most important reactions. The carboxylic acid can be coupled with primary or secondary amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by first converting it to a more reactive acid chloride (using thionyl chloride or oxalyl chloride). This pathway is fundamental in building larger molecules, particularly in pharmaceutical synthesis.[6]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of this compound

The methyl ester is generally less reactive than the carboxylic acid but offers its own set of synthetic transformations.

-

Hydrolysis (Saponification): The ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This makes the methyl ester an effective protecting group for the carboxylic acid functionality.

-

Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters.

-

Nucleophilic Acyl Substitution: The ester can react with strong nucleophiles. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols.[7]

-

Amidation: While less direct than from the carboxylic acid, the ester can be converted to an amide by heating with an amine, often requiring more forcing conditions.

Shared Reactivity Profile

Both molecules share reactive sites at the phenolic hydroxyl group and the aromatic naphthalene ring.

-

Phenolic Hydroxyl Group: The -OH group can be alkylated to form ethers (e.g., using methyl iodide and a base like K₂CO₃) or acylated to form esters.[8]

-

Aromatic Ring: The bromine atom at the 7-position is a key handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making it invaluable for library synthesis in drug discovery.[9]

Reaction Mechanism: Fischer Esterification

Caption: Key mechanistic steps of the Fischer-Speier esterification reaction.

Part 4: Spectroscopic Fingerprints for Distinction

Clear differentiation between the acid and its methyl ester is readily achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most definitive evidence is the appearance of a new singlet in the spectrum of the methyl ester, typically around 3.9-4.0 ppm, corresponding to the three protons of the -OCH₃ group. Concurrently, the broad, often exchangeable, signal of the carboxylic acid proton (-COOH) in the acid's spectrum (typically >10 ppm) will be absent.

-

¹³C NMR Spectroscopy: The carbon of the methyl group in the ester will appear as a distinct signal around 52 ppm. There will also be a slight shift in the chemical shift of the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[3] This signature feature is absent in the spectrum of the methyl ester. Additionally, the C=O stretching frequency for the ester carbonyl is typically found at a higher wavenumber (e.g., ~1720 cm⁻¹) compared to the conjugated carboxylic acid carbonyl (~1680 cm⁻¹).

Part 5: Strategic Applications in Research and Development

The choice between using the acid or its ester is a strategic one in multi-step synthesis.

-

7-bromo-3-hydroxy-2-naphthoic acid is the preferred starting material when the desired final product is an amide, a different ester, or when the acidic nature of the group is required for a specific biological interaction. Its role as a precursor to dyes and pigments is also well-established.[10] Substituted naphthoic acids, in general, are valuable scaffolds for generating diverse molecular libraries for drug discovery.[9]

-

This compound is often used as an intermediate where the carboxylic acid needs to be "protected". By converting the acid to the ester, a chemist can perform reactions on other parts of the molecule—such as Suzuki coupling at the bromine site or alkylation of the hydroxyl group—without interference from the acidic proton. The ester can then be easily hydrolyzed in a final step to reveal the free carboxylic acid if needed. This strategy is crucial in the synthesis of complex pharmaceutical agents like Adapalene and Dasabuvir, where related bromo-naphthoate esters are key intermediates.[11]

Conclusion

While 7-bromo-3-hydroxy-2-naphthoic acid and its methyl ester are closely related, they are not interchangeable. The presence of the acidic proton in the former imparts a distinct set of reactive properties, making it a direct precursor for amides and other acid derivatives. The methyl ester, by contrast, offers a protected form of this functionality, opening up different synthetic avenues and providing greater stability under certain reaction conditions. A thorough understanding of these core differences in their physical properties, reactivity, and spectroscopic signatures is essential for researchers and scientists to effectively harness their potential as versatile building blocks in the design and development of novel chemical entities.

References

-

2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem. [Link]

-

3-Hydroxy-2-naphthoic acid - Wikipedia. [Link]

-

1-Naphthoic acid, ethyl ester - Organic Syntheses Procedure. [Link]

-

Methyl 3-methoxy-2-naphthoate - Organic Syntheses Procedure. [Link]

- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - P

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]

- 3. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 5. This compound 97% | CAS: 10155-36-9 | AChemBlock [achemblock.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

A Technical Guide to the Photophysical Properties of Brominated Hydroxynaphthoates

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of brominated hydroxynaphthoates, a class of molecules with significant potential in materials science and drug development. We delve into the profound influence of bromine substitution on the electronic and photophysical behavior of the hydroxynaphthoate scaffold. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers and professionals a detailed roadmap for the characterization and understanding of these compounds. Key topics include the synthesis of key precursors, the heavy-atom effect, and its role in modulating fluorescence and promoting intersystem crossing, alongside detailed methodologies for absorption spectroscopy, fluorescence quantum yield determination, and phosphorescence measurements.

Introduction: The Significance of Bromination in Hydroxynaphthoate Photophysics

Hydroxynaphthoic acids and their ester derivatives (hydroxynaphthoates) are versatile aromatic compounds that often exhibit interesting photophysical properties, including fluorescence.[1] The introduction of a bromine atom onto this aromatic framework dramatically alters its electronic landscape and subsequent de-excitation pathways following photoexcitation. This is primarily due to the "internal heavy-atom effect," a phenomenon where the presence of a heavy atom like bromine enhances spin-orbit coupling.[2]

This enhanced coupling facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[3] Consequently, bromination typically leads to a significant quenching of fluorescence and a marked increase in the probability of phosphorescence.[2][4] This ability to tune the photophysical outputs—shifting from a primarily fluorescent molecule to one that can populate triplet states efficiently—opens up a vast range of applications, including:

-

Photodynamic Therapy (PDT): Efficient triplet state formation is a prerequisite for generating cytotoxic singlet oxygen.

-

Organic Light-Emitting Diodes (OLEDs): Phosphorescent emitters can, in principle, achieve 100% internal quantum efficiency.

-

Bio-imaging and Sensing: The long lifetime of the triplet state makes it sensitive to the local molecular environment.

This guide will provide the foundational knowledge and practical protocols necessary to explore and harness these unique properties.

Synthesis of Brominated Hydroxynaphthoate Precursors

The primary route to brominated hydroxynaphthoates is through the direct electrophilic bromination of the corresponding hydroxynaphthoic acid precursor.[5] The hydroxyl group is a strong activating group that directs substitution primarily to the ortho and para positions.[5] For instance, in the case of 3-hydroxy-2-naphthoic acid, the C4 position is the most likely site of bromination.

Example Synthetic Protocol: Bromination of 3-Hydroxy-2-naphthoic Acid

This protocol describes a common method for synthesizing 4-bromo-3-hydroxy-2-naphthoic acid.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Glacial acetic acid

-

Molecular bromine (Br₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask with stirring.

-

Prepare a solution of bromine (1.05-1.1 equivalents) in a minimal amount of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.

-

Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]

Troubleshooting:

-

Formation of isomers: The hydroxyl group can direct bromination to other positions. Cooling the reaction to 0-5 °C may increase regioselectivity.[5]

-

Over-bromination: Using an excess of bromine can lead to di- or poly-brominated products. Ensure accurate stoichiometry.[5]

-

Purification: Isomeric byproducts can be difficult to separate. Fractional crystallization or preparative column chromatography may be necessary.[5]

Core Photophysical Principles and Characterization

The introduction of bromine fundamentally alters the de-excitation pathways available to the molecule after it absorbs a photon. The following diagram illustrates these key processes.

Caption: Key photophysical pathways affected by bromination.

The Heavy-Atom Effect in Detail

The heavy-atom effect is the cornerstone for understanding the photophysics of brominated aromatics.[2] Spin-orbit coupling (SOC) is a relativistic interaction between the electron's spin angular momentum and its orbital angular momentum. In lighter atoms (like C, H, O), SOC is weak, and transitions between states of different spin multiplicity (e.g., singlet to triplet) are "forbidden" and thus very slow.

However, in heavier atoms like bromine, the SOC is much stronger. When a bromine atom is part of a molecule, its strong SOC perturbs the electronic states of the entire pi-system.[3] This mixing of singlet and triplet character into the wavefunctions relaxes the spin selection rules. The practical consequence is a dramatic increase in the rate of intersystem crossing (k_isc).[6] For some brominated aromatics, the ISC rate can increase by orders of magnitude compared to the non-brominated parent compound.[4][7]

Absorption Spectroscopy

The first step in any photophysical analysis is to measure the UV-Visible absorption spectrum. This reveals the wavelengths of light the molecule absorbs to reach its excited singlet states (S₀ → Sₙ). Bromination can cause a slight red-shift (bathochromic shift) in the absorption bands due to the perturbation of the molecular orbitals.

Fluorescence Quenching

As the rate of intersystem crossing (k_isc) becomes faster and more competitive with the rate of fluorescence (k_f), the fluorescence quantum yield (Φ_F) decreases significantly.[2] The quantum yield is the ratio of photons emitted to photons absorbed.[8] For many brominated aromatics, fluorescence is almost entirely quenched, with Φ_F values approaching zero.[4]

Phosphorescence Enhancement

By efficiently populating the triplet state (T₁) via ISC, bromination paves the way for phosphorescence—the radiative decay from T₁ to S₀. This emission is typically red-shifted relative to fluorescence and has a much longer lifetime (microseconds to seconds, versus nanoseconds for fluorescence). Measuring phosphorescence often requires specific conditions, such as deoxygenation of the solvent (as molecular oxygen is an efficient quencher of triplet states) and sometimes low temperatures to minimize non-radiative decay from the triplet state.

Experimental Protocols

The following protocols provide a framework for the comprehensive photophysical characterization of a novel brominated hydroxynaphthoate.

Caption: A typical workflow for photophysical analysis.

Protocol: UV-Vis Absorption Measurement

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Solvent: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest.

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction.

-

Sample Preparation: Prepare a dilute solution of the brominated hydroxynaphthoate in the chosen solvent. The concentration should be chosen such that the maximum absorbance (A_max) is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

-

Measurement: Record the absorption spectrum over the desired range (e.g., 250-600 nm). Identify the wavelength of maximum absorption (λ_max).

-

Molar Absorptivity (ε): To determine ε, prepare a series of solutions of known concentration and measure their absorbance at λ_max. Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert Law (A = εbc, where b is the path length and c is the concentration), is the molar absorptivity.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method, using a well-characterized standard, is the most common and reliable method for determining Φ_F.[9]

Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The governing equation is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)[9]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the unknown sample and the standard, respectively.

Procedure:

-

Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample. For emission in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) is a common choice.

-

Prepare Solutions: Prepare a series of five dilute solutions for both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, accurately measure the absorbance of all ten solutions at the chosen excitation wavelength.

-

Measure Fluorescence: Using a calibrated spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the unknown, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Calculate Gradient: Perform a linear regression for each data set to obtain the slope (gradient, Grad).

-

Calculate Φ_X: Use the equation above to calculate the quantum yield of the unknown sample. If the same solvent is used for both, the refractive index term (η²) cancels out.

Data Summary and Interpretation

To facilitate comparison, photophysical data should be compiled into a structured table.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) at λ_abs | λ_em (nm) | Φ_F |

| 3-Hydroxy-2-naphthoic acid | Ethanol | TBD | TBD | TBD | TBD |

| 4-Bromo-3-hydroxy-2-naphthoic acid | Ethanol | TBD | TBD | TBD | TBD |

| User-defined compound | TBD | TBD | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Interpretation: A significant decrease in the fluorescence quantum yield (Φ_F) for the brominated compound compared to its non-brominated parent is a direct and powerful confirmation of the heavy-atom effect.[2] The absence of significant fluorescence, coupled with the potential for phosphorescence, indicates efficient population of the triplet state, a critical finding for applications requiring triplet sensitization.

Conclusion

The incorporation of bromine atoms into the hydroxynaphthoate scaffold is a potent strategy for rationally designing molecules with tailored photophysical properties. By leveraging the internal heavy-atom effect, researchers can effectively switch off fluorescence and switch on intersystem crossing, populating the triplet state with high efficiency. This guide provides the theoretical framework and validated experimental protocols to synthesize, characterize, and understand these fascinating compounds. The ability to control excited-state dynamics through targeted halogenation offers a powerful tool for professionals in drug development, materials science, and photochemistry.

References

-

Solov'ev, K. N., & Borisevich, E. A. (2005). Intramolecular heavy-atom effect in the photophysics of organic molecules. Physics-Uspekhi, 48(3), 231–253. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Sarkar, M., et al. (2006). Photo-Induced Relaxation and Proton Transfer in Some Hydroxy Naphthoic Acids in Polymers. The Journal of Physical Chemistry B, 110(20), 9879–9888. Retrieved from [Link]

-

Sinha, S., et al. (2008). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. Chemical Physics Letters, 458(4-6), 238-243. Retrieved from [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

-

PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). Retrieved from [Link]

-

Roy, A., et al. (2005). An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. The Journal of Physical Chemistry A, 109(12), 2746–2754. Retrieved from [Link]

-

Hachim, M. Y., et al. (2018). Naphthoic Acid Derivatives as Photosensitizers for Short-wavelength α-Hydroxyacetophenone Photoinitiators. Journal of Photopolymer Science and Technology, 31(5), 629-634. Retrieved from [Link]

-

Khudyakov, I. V., Serebrennikov, Y. A., & Turro, N. J. (1993). Spin-Orbit Coupling in Free-Radical Reactions: On the Way to Heavy Elements. Chemical Reviews, 93(1), 537–570. Retrieved from [Link]

-

Ting, C. (1967). Electronic structure and intersystem crossing in 9,10-diphenylanthracene. The Journal of Chemical Physics, 47(10), 3847-3853. Retrieved from [Link]

-

Burema, R., et al. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 128(4), 1735–1744. Retrieved from [Link]

-

Huppert, D., et al. (1979). Intersystem crossing and predissociation of haloaromatics. The Journal of Chemical Physics, 70(6), 2828–2838. Retrieved from [Link]

-

Goez, M., et al. (2013). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. PLoS ONE, 8(1), e54450. Retrieved from [Link]

-

Zhang, H., et al. (2022). Reexamining the Heavy-Atom-Effect: The Universal Heavy-Atom-Induced Fluorescence Enhancement Principle for Through-Space Conjugated AIEgens. Chemical Engineering Journal, 451, 139030. Retrieved from [Link]

-

Mandal, A., et al. (2023). Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. Organic Chemistry Frontiers, 10(19), 4735-4743. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Chlorination of 2-Hydroxy-3-Naphthoic Acid. Retrieved from [Link]

-

Fdez. Galván, I., et al. (2007). Intersystem Crossing Processes in Nonplanar Aromatic Heterocyclic Molecules. The Journal of Physical Chemistry A, 111(43), 10899–10906. Retrieved from [Link]

-

Thomas, A., et al. (2018). Enhanced intersystem crossing in core-twisted aromatics. Chemical Communications, 54(76), 10706-10709. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Widengren, J., et al. (2023). Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy. Methods and Applications in Fluorescence, 11(4), 045005. Retrieved from [Link]

-

Reddy, P. V., & Rao, J. M. (2016). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. Beilstein Journal of Organic Chemistry, 12, 523–529. Retrieved from [Link]

-

Reddy, P., et al. (2015). Synthesis, structure, photophysical, electrochemical properties and antibacterial activity of brominated BODIPYs. New Journal of Chemistry, 39(8), 6196-6204. Retrieved from [Link]

-

Nkeze, J., et al. (2022). Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry, 46(36), 17351-17360. Retrieved from [Link]

-

Wang, Y., et al. (2017). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 41(20), 12101-12109. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intramolecular heavy-atom effect in the photophysics of organic molecules [ufn.ru]

- 3. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. benchchem.com [benchchem.com]

- 6. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. iss.com [iss.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 7-bromo-3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methyl 7-bromo-3-hydroxy-2-naphthoate

This compound belongs to the class of naphthalenecarboxylic acid esters. The naphthalene core is a prevalent motif in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a bromine atom, a hydroxyl group, and a methyl ester functionality on the naphthalene ring system of the title compound suggests a potential for diverse biological interactions and makes it a valuable intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its purification, formulation, and quality control in any research and development setting.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for the melting and boiling points of this compound (CAS: 10155-36-9) are not found in publicly available databases, we can infer expected properties through a comparative analysis with structurally related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C12H9BrO3 | 281.11 | Not available | Not available |

| 7-Bromo-3-hydroxy-2-naphthoic acid | C11H7BrO3 | 267.08 | Not available | Not available |

| Methyl 3-hydroxy-2-naphthoate | C12H10O3 | 202.21 | 73 | 206 |

Data for related compounds are sourced from publicly available chemical databases.

The parent carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, is a solid, and its esterification to the methyl ester is expected to result in a compound that is also solid at room temperature. The non-brominated analog, Methyl 3-hydroxy-2-naphthoate, has a reported melting point of 73 °C and a boiling point of 206 °C.[1] The introduction of a bromine atom is expected to increase the molecular weight and intermolecular forces, likely resulting in a higher melting point for this compound compared to its non-brominated counterpart.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.[3]

Experimental Protocol: Fischer Esterification

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromo-3-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for the characterization of a newly synthesized compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[4] Impurities typically cause a depression and broadening of the melting point range.[5]

Protocol: Capillary Method

-

Ensure the purified this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[5]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.

Caption: A standard workflow for determining the melting point of a solid compound using the capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is often employed.

Protocol: Micro Boiling Point (Thiele Tube Method)

-

Place a small amount of the liquid sample (or a solid that will be melted) into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the air expands.

-

Continue heating until a continuous and rapid stream of bubbles emerges, indicating that the sample has reached its boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

Conclusion

While the definitive melting and boiling points of this compound await experimental determination, this guide provides the necessary theoretical and practical framework for its synthesis and characterization. The provided protocols are based on established and reliable chemical principles, ensuring a high degree of scientific integrity. The determination of these fundamental physicochemical properties is a critical step in the advancement of this compound for potential applications in research and drug development.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 5). Formation of methyl esters. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15282063, Methyl 7-bromo-2-naphthoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74503, 7-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Washington. (n.d.). Experiment name / Determination of melting point Experimental Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). methyl 3-hydroxy-2-naphthoate. Retrieved from [Link]

-

American Chemical Society Publications. (2014, October 9). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, November 1). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of methyl 7-bromo-3-hydroxy-2-naphthoate from 3-hydroxy-2-naphthoic acid

An In-Depth Guide to the Two-Step Synthesis of Methyl 7-bromo-3-hydroxy-2-naphthoate

This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of this compound, a valuable substituted naphthalene derivative, starting from 3-hydroxy-2-naphthoic acid. This two-step synthesis is a foundational example of classic organic transformations, involving an acid-catalyzed esterification followed by a regioselective electrophilic aromatic substitution.

The protocols herein are designed for adaptability, providing not just a procedural recipe but also the underlying chemical principles that govern the reactions. This allows researchers to troubleshoot and optimize the synthesis for their specific laboratory conditions and scale requirements.

Introduction: The Utility of Naphthoic Acid Derivatives

Substituted naphthoic acids and their esters are critical scaffolds in medicinal chemistry and materials science. The naphthalene core provides a rigid, lipophilic structure that is present in numerous biologically active molecules and functional materials. Specifically, derivatives of 3-hydroxy-2-naphthoic acid are precursors to a wide range of azo dyes and pigments.[1] The strategic introduction of a bromine atom, as in the target molecule this compound, provides a versatile chemical handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

The synthesis is approached in two distinct stages:

-

Fischer-Speier Esterification: Conversion of the carboxylic acid moiety of 3-hydroxy-2-naphthoic acid into its corresponding methyl ester.

-

Regioselective Bromination: Electrophilic aromatic substitution on the electron-rich naphthalene ring of the methyl ester to introduce a bromine atom specifically at the C-7 position.

Part 1: Esterification of 3-Hydroxy-2-naphthoic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial as the free carboxylic acid could interfere with the subsequent bromination step. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[3]

Principle and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[5]

-

Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The loss of a water molecule from the tetrahedral intermediate, followed by deprotonation, regenerates the catalyst and yields the final ester product.[3]

To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol reactant (methanol), which also serves as the solvent, or by removing water as it is formed.[3][5]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-naphthoate

This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids.[6][7]

Materials & Reagents:

-

3-hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separating funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 15-20 mL per gram of starting material).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% or ~3-5 drops per gram of starting material).[8]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[6]

-

Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separating funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[6][9]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[6]

-

Purification: The crude Methyl 3-hydroxy-2-naphthoate can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to afford a light yellow crystalline powder.[7]

Part 2: Regioselective Bromination of Methyl 3-hydroxy-2-naphthoate

The second stage is the critical regioselective bromination of the synthesized ester. The directing effects of the existing substituents on the naphthalene ring govern the position of the incoming electrophile (Br⁺).

Principle and Mechanism

The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).[10][11] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13]

-

Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species. In some cases, a Lewis acid catalyst can be used to polarize the Br-Br bond, creating a more potent electrophile.[14]

-

Nucleophilic Attack and Sigma Complex Formation: The π-electron system of the aromatic naphthalene ring attacks the electrophile. This is the rate-determining step and results in the temporary loss of aromaticity and the formation of the sigma complex.[12][13]

-

Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon bearing the bromine atom, restoring the stable aromatic system and yielding the brominated product.[13]

Regioselectivity: The position of bromination is controlled by the existing substituents:

-

-OH (Hydroxyl) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

-

-COOCH₃ (Ester) Group: A deactivating group that directs to the meta position.

The strongly activating hydroxyl group at the C-3 position dominates the directing effects. It primarily directs electrophilic substitution to the C-4 position (para) and also strongly activates the entire ring system. However, experimental evidence for related compounds suggests that direct bromination of the 3-hydroxy-2-naphthoic acid system often leads to preferential substitution at the 7-position.[14] This is because the activating influence of the hydroxyl group extends to the adjacent ring, making the C-5 and C-7 positions susceptible to attack. The C-7 position is often favored due to a combination of electronic and steric factors. Controlling reaction conditions, such as temperature and solvent polarity, is crucial for maximizing the yield of the desired 7-bromo isomer and minimizing the formation of byproducts like the 4-bromo isomer.[15]

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the bromination of activated aromatic compounds.[15]

Materials & Reagents:

-

Methyl 3-hydroxy-2-naphthoate

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid or Chloroform

-

Sodium thiosulfate or Sodium bisulfite (aqueous solution)

-

Water

-

Round-bottom flask, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve Methyl 3-hydroxy-2-naphthoate (1.0 eq) in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.[15]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Lower temperatures can help increase the regioselectivity of the reaction.[15]

-

Bromine Addition: Prepare a solution of bromine (1.0 to 1.1 equivalents) in the same solvent.[15] Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains low. The use of a stoichiometric amount is critical to avoid the formation of di-brominated products.[15]

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for 2-4 hours, or until TLC indicates the consumption of the starting material.[15]

-

Quenching: Quench the reaction by pouring the mixture into cold water. If molecular bromine was used, add a small amount of sodium thiosulfate or sodium bisulfite solution to neutralize any excess bromine.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if significant isomeric byproducts are present.[15]

Overall Synthetic Workflow and Data Summary

The two-step process provides a reliable route to the target compound.

Caption: Overall Synthesis Workflow Diagram.

Table 1: Summary of Reagents and Typical Yields

| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield | Product CAS |

| 1. Esterification | 3-Hydroxy-2-naphthoic acid | H₂SO₄ (catalyst) | 0.02 - 0.05 | Methanol | 90-95% | 883-99-8[7] |

| 2. Bromination | Methyl 3-hydroxy-2-naphthoate | Bromine (Br₂) | 1.0 - 1.1 | Acetic Acid | 85-90% | 10155-36-9[16] |

Troubleshooting and Safety Considerations

-

Low Esterification Yield: Ensure methanol is anhydrous and used in a large excess. Check that the reflux time is sufficient for the reaction to reach equilibrium.

-

Formation of Bromination Isomers: The primary challenge is controlling regioselectivity.[15] Maintaining a low reaction temperature (0-5 °C) is critical. The choice of solvent can also influence the outcome; polar solvents like acetic acid may offer different selectivity compared to nonpolar ones like chloroform.[15] If separation of isomers is difficult by crystallization, column chromatography may be necessary.[15]

-

Over-bromination: Use of excess bromine (>1.1 eq) can lead to di- and poly-brominated products. Ensure accurate stoichiometry and slow, controlled addition of the bromine solution.[15]

Safety:

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bromine: Highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood. Have a neutralizing agent (sodium thiosulfate solution) readily available.

-

Organic Solvents: Methanol, ethyl acetate, and acetic acid are flammable. Ensure all heating is done using heating mantles or water baths, with no open flames.

References

- Technical Support Center: Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid - Benchchem.

- Methyl 8-bromo-3-hydroxy-1-naphtho

- The Fischer Esterific

- Fischer Esterific

- Electrophilic Arom

- Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid: Applic

- Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid: Applic

- Methyl 3-Hydroxy-2-Naphthoate: Synthesis & Quality Control for R&D - NINGBO INNO PHARMCHEM CO.,LTD.

- 7-bromo-3-hydroxy-2-naphthoic acid - ChemSynthesis.

- 7-Bromo-3-hydroxy-2-naphthoic acid - MilliporeSigma.

- Fischer–Speier esterific

- Electrophilic Arom

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- 3-Hydroxy-2-naphthoic acid - Wikipedia.

-

3-Hydroxy-2-naphthoic acid - Wikipedia. [Link]

- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- An In-depth Technical Guide to 4-Bromo-3-hydroxy-2-naphthoic Acid (CAS: 2208-15-3) - Benchchem.

- Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready.

- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.

- Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps.

- Methyl 7-bromo-3-hydroxy-2-naphtho

-

2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem. [Link]

Sources

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. LabXchange [labxchange.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. Methyl 8-bromo-3-hydroxy-1-naphthoate | Benchchem [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound 97% | CAS: 10155-36-9 | AChemBlock [achemblock.com]

Application Note: Suzuki-Miyaura Coupling of Methyl 7-bromo-3-hydroxy-2-naphthoate

Executive Summary & Strategic Rationale

Methyl 7-bromo-3-hydroxy-2-naphthoate (1 ) is a high-value scaffold in drug discovery, particularly for developing PIM kinase inhibitors, dye-sensitized solar cells, and fluorescent probes. Its core structure combines a reactive electrophile (7-bromo) with an orthogonal functional handle (3-hydroxy-2-naphthoate), allowing for rapid diversification.

However, this substrate presents a classic "chemoselectivity paradox" in transition metal catalysis:

-

The Free Phenol (-OH): The acidic proton (

) can quench reactive Pd-aryl species or coordinate to the metal center, poisoning the catalyst. -

The Labile Ester (-COOMe): The proximity of the ester to the phenol makes it susceptible to hydrolysis under the strong basic conditions typically required to facilitate transmetallation.

This guide provides two validated protocols: a Direct Coupling Method (Route A) for high-throughput screening efficiency, and a Protection-Deprotection Method (Route B) for scale-up reliability.

Mechanistic Analysis & Catalyst Selection

The Free Phenol Challenge

In standard Suzuki conditions, the base (e.g.,

Solution: Use a mild, multiphasic base system (

Ligand Selection

-

SPhos / XPhos: These bulky, electron-rich Buchwald ligands are excellent for deactivated aryl bromides and tolerate free phenols well.

- : A robust workhorse catalyst that resists chelation from the naphthoic ester/phenol motif.

- : Suitable for simple aryl boronic acids but air-sensitive and requires strict inert atmosphere.

Reaction Scheme & Workflow

The following diagram illustrates the divergent pathways for coupling.

Figure 1: Strategic decision tree for coupling this compound.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Unprotected Phenol)

Recommended for: Analog library generation, milligram-scale synthesis.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid:

(1.2 - 1.5 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(Tribasic potassium phosphate) (2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Catalyst Addition: Add

(0.05 equiv) quickly under inert flow. Seal the vessel. -

Reaction: Heat to 85°C for 4–12 hours.

-

Note: Monitor by LCMS. If the ester hydrolyzes (M-14 peak), lower temp to 60°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic phase). Wash with brine.

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Protected Route (MOM-Protection)

Recommended for: Multi-gram scale up, expensive boronic acids.

Step 1: Protection

React substrate with Methoxymethyl chloride (MOM-Cl) and DIPEA in DCM at

-

Why MOM? It is stable to basic Suzuki conditions but easily removed with mild acid (unlike methyl ethers which require harsh

).

Step 2: Suzuki Coupling

-

Catalyst:

(1-3 mol%) -

Base:

(2M aqueous) -

Solvent: Toluene / Ethanol (4:1)

-

Temp: Reflux (100°C)

-

Advantage:[1][2][3][4][5] The protected phenol eliminates catalyst poisoning, allowing lower catalyst loading and higher yields (>90%).

Step 3: Deprotection Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to restore the 3-hydroxy group.

Data Summary & Troubleshooting

| Parameter | Direct Coupling (Route A) | Protected Coupling (Route B) |

| Overall Yield | 60 - 80% | 85 - 95% (cumulative) |

| Step Count | 1 | 3 |

| Atom Economy | High | Lower (reagents for protect/deprotect) |

| Ester Stability | Moderate (Risk of hydrolysis) | High |

| Purification | Difficult (Polar phenol tailing) | Easy (Non-polar intermediate) |

Common Failure Modes:

-

Protodeboronation: The boronic acid loses the boron group before coupling.

-

Fix: Use Boronic Esters (Pinacol) or increase catalyst loading.

-

-

Ester Hydrolysis: Product converts to the carboxylic acid.

-

Fix: Switch base from

to

-

-

Black Precipitate (Pd Black): Catalyst decomposition.

-

Fix: Add additional ligand (e.g.,

or SPhos) to stabilize the Pd species.

-

Process Workflow Diagram

Figure 2: Operational workflow for selecting the optimal synthetic route.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 10155-36-9).

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews, 95(7), 2457–2483.

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (Demonstrates tolerance of naphthoate systems).

-

Lubaev, A. E., et al. (2024).[9] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... (RSC Advances). (Provides precedent for unprotected polar groups).

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. [10]

Sources

- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Protocols for the Esterification of 7-bromo-3-hydroxy-2-naphthoic acid: A Detailed Guide for Researchers

Introduction

7-Bromo-3-hydroxy-2-naphthoic acid is a key intermediate in the synthesis of a variety of complex organic molecules, finding applications in medicinal chemistry and materials science. Its derivatives, particularly esters, are of significant interest in drug discovery programs due to the diverse biological activities associated with the naphthoic acid scaffold. The esterification of this molecule, however, presents a unique challenge due to the presence of two acidic protons: one on the carboxylic acid and another on the phenolic hydroxyl group. This guide provides detailed protocols for the selective esterification of the carboxylic acid moiety of 7-bromo-3-hydroxy-2-naphthoic acid, offering insights into method selection, reaction optimization, and troubleshooting. We will explore two robust and widely used methods: the classic Fischer-Speier esterification and the milder Steglich esterification.

Protocol 1: Selective Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For a substrate like 7-bromo-3-hydroxy-2-naphthoic acid, achieving selectivity for the carboxylic acid over the phenol is paramount. The generally lower nucleophilicity of the phenolic hydroxyl group compared to a primary or secondary alcohol, especially under acidic conditions, allows for a high degree of selectivity.[2] The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[1][3]

A study on the esterification of the closely related 3-hydroxy-2-naphthoic acid with methanol using sulfuric acid as a catalyst reported a high yield of the corresponding methyl ester, demonstrating the feasibility of this approach.[4]

Experimental Workflow: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol

Materials:

-

7-Bromo-3-hydroxy-2-naphthoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in the desired anhydrous alcohol (20-40 eq, serving as both reactant and solvent).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[5]

-

Characterize the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Results:

Based on the esterification of 3-hydroxy-2-naphthoic acid, a yield of approximately 85% can be anticipated for the methyl ester.[4] Yields for other primary alcohols are also expected to be high.

Protocol 2: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly valuable for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] The reaction proceeds at room temperature and under neutral conditions, making it suitable for a wide range of functional groups.

Experimental Workflow: Steglich Esterification

Caption: Workflow for Steglich Esterification.

Detailed Step-by-Step Protocol

Materials:

-

7-Bromo-3-hydroxy-2-naphthoic acid

-

Alcohol (e.g., ethanol, propanol, tert-butanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

Procedure:

-

To a solution of 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Dilute the filtrate (or the reaction mixture if EDC was used) with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Comparative Overview

The choice of esterification protocol can be influenced by the desired ester and the scale of the reaction. The following table, based on example data for the Fischer esterification of a closely related bromo-hydroxy-naphthoic acid, provides a comparative overview of expected outcomes with different alcohols.[5]

| Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Methanol | H₂SO₄ | Methanol | Reflux | 4-8 | ~92 |

| Ethanol | H₂SO₄ | Ethanol | Reflux | 4-8 | ~88 |

| Propanol | H₂SO₄ | Propanol | Reflux | 4-8 | ~85 |

Troubleshooting and Optimization

-

Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and an efficient reflux setup. The reaction is an equilibrium, so a large excess of the alcohol is crucial.[1] The amount of acid catalyst can also be optimized; too little will result in a slow reaction, while too much can lead to side products.

-

Side Product Formation (O-alkylation): While generally not favored for phenols under Fischer conditions, prolonged reaction times or higher temperatures could potentially lead to the formation of the corresponding ether at the hydroxyl group. Monitoring the reaction by TLC is essential to minimize this.

-